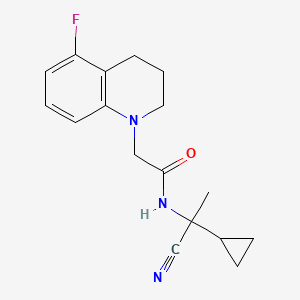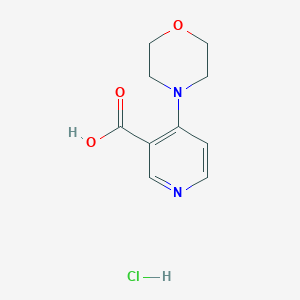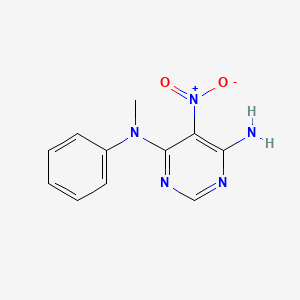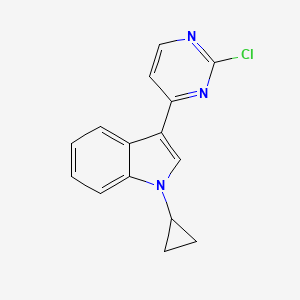
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves creating diastereoisomers and enantiomers of N-substituted piperidines, which have shown significant analgesic activity. For instance, the synthesis of diastereoisomers of N-phenylpropanamide derivatives has been reported, with some compounds exhibiting potent analgesic properties, surpassing morphine in efficacy . Additionally, the preparation of piperidines through a formal hetero-ene reaction of amino acid derivatives has been described, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been studied extensively, with particular attention to the conformation of the piperidine ring and its substituents. For example, the bioactive conformation of mu-opioid receptor antagonists has been elucidated through the synthesis of conformationally restricted analogues, providing insights into the structural features affecting ligand binding . The crystal structures of certain piperidine derivatives have also been determined, revealing intermolecular interactions and the spatial arrangement of functional groups .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives includes their ability to undergo cycloaddition reactions with organic azides, leading to the formation of sulfonamides . The modification of functional groups, such as the cyano group, has been explored, although with limited success in some cases . These reactions are crucial for the development of compounds with desired pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted piperidines are influenced by their molecular structure. For instance, the NMR spectra of some N-substituted piperidines have been analyzed, revealing the impact of substituents on chemical shifts and proton interactions . The synthesis of piperidinamides with anti-inflammatory and analgesic activities has also been reported, highlighting the importance of N-aroyl substitutions in modulating the biological properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Motilin Receptor Agonist Candidate
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist. It shows excellent activity at the human motilin receptor and the rabbit motilin receptor, potentiating contractions of gastric antrum tissue. Its promising pharmacokinetic profiles in rats and dogs, along with in vivo models, suggest its potential as a motilin receptor agonist candidate (Westaway et al., 2009).
Analgesic Activity and Opioid Receptor Binding
N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl) exhibits potent analgesic activity with high affinity and selectivity for opioid mu receptors. The study of its stereoisomers reveals significant differences in analgesic activity and receptor affinity, highlighting the influence of stereochemistry on pharmacological effects (Wang et al., 1995).
Bioactive Conformation Exploration
Research on the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives as opioid receptor antagonists has provided insights into molecular determinants for mu recognition and ligand binding. This study contributes to understanding the structure-function relationships in opioid receptor interactions (Le Bourdonnec et al., 2006).
Differentiation from Isomers
Research on 2-methoxydiphenidine (MXP) and its isomers, derived from the 1,2-diphenylethylamine template, addresses analytical challenges in chemical analysis due to their structural diversity. This study aids in distinguishing such compounds, which is crucial for drug discovery and quality control (McLaughlin et al., 2016).
Anti-Leukemia Activity
A study on 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides explored their anti-leukemia activity. The research involved synthesizing compounds with various substituted groups and assessing their potential bioactivity against leukemia (Yang et al., 2009).
Antihistaminic Activity
N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized and evaluated for antihistaminic activity, both in vitro and in vivo. These compounds, particularly the phenylethyl derivatives, exhibited potent antihistamine properties, suggesting their potential in treating allergic reactions (Janssens et al., 1985).
Aromatase Inhibitors for Breast Cancer
Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors indicated their potential for treating hormone-dependent breast cancer. These compounds showed stronger inhibition of estrogen biosynthesis than aminoglutethimide, a drug used in breast cancer treatment (Hartmann & Batzl, 1986).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWKXTYRMTZUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037103 | |
| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
CAS RN |
99918-45-3 | |
| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)

![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)
![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)




![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)